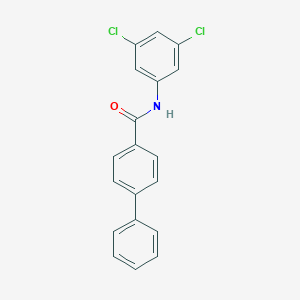

N-(3,5-dichlorophenyl)-4-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO/c20-16-10-17(21)12-18(11-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZNSHWNURVYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of N 3,5 Dichlorophenyl 4 Phenylbenzamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular characterization of N-(3,5-dichlorophenyl)-4-phenylbenzamide, offering non-destructive methods to probe its electronic and vibrational states and to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution.

¹H NMR would provide information on the electronic environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the 3,5-dichlorophenyl ring and the biphenyl (B1667301) moiety. The chemical shifts, integration values, and coupling patterns would confirm the substitution pattern on each aromatic ring.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton coupling networks within the individual rings, while HSQC would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of all ¹H and ¹³C signals.

Despite the critical role of NMR in structural elucidation, specific ¹H, ¹³C, and 2D-NMR data for this compound are not available in the reviewed scientific literature.

Table 1: Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only, as experimental data is not publicly available.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only, as experimental data is not publicly available.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O (Amide) |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a functional group fingerprint. For this compound, these techniques would identify key structural features:

N-H Stretch: A characteristic sharp absorption band for the amide N-H group would be expected in the IR spectrum.

C=O Stretch (Amide I band): A strong absorption from the carbonyl group stretch is one of the most prominent features in the IR spectrum of amides.

C-N Stretch and N-H Bend (Amide II band): This band arises from a mix of N-H bending and C-N stretching vibrations.

Aromatic C-H and C=C Stretches: Signals corresponding to the vibrations of the phenyl and biphenyl ring systems would be present.

C-Cl Stretch: Vibrations corresponding to the carbon-chlorine bonds would appear in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings. However, detailed experimental IR and Raman spectral data for this compound have not been reported in the surveyed literature.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula (C₁₉H₁₃Cl₂NO). Analysis of the fragmentation pattern under techniques like electron ionization (EI) or collision-induced dissociation (CID) would reveal characteristic cleavages, such as the breaking of the amide bond, which would yield fragments corresponding to the dichlorophenylamine and 4-phenylbenzoyl moieties. This fragmentation is crucial for confirming the identity of the compound.

Publicly available mass spectrometry data detailing the molecular weight and specific fragmentation pathways for this compound could not be located.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state, offering unparalleled insight into molecular conformation and intermolecular organization.

A crystal structure analysis of this compound would reveal how individual molecules arrange themselves in a crystalline lattice. This packing is governed by a network of non-covalent interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor. It is highly probable that N-H···O=C hydrogen bonds link molecules into chains or more complex networks, a common motif in related benzanilide (B160483) structures. nih.gov

Halogen Bonding: The chlorine atoms on the dichlorophenyl ring are potential halogen bond donors, capable of interacting with electron-rich atoms like the carbonyl oxygen.

Detailed crystallographic data, including unit cell parameters and specific intermolecular contact distances for this compound, are not present in the examined scientific literature.

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₃Cl₂NO |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

The solid-state conformation of this compound would be precisely defined by its torsion angles. Key conformational features include:

Amide Linkage: The amide group (C-CO-NH-C) is expected to be nearly planar and typically adopts a trans conformation, which is energetically favored.

A definitive conformational analysis based on experimental X-ray diffraction data for this compound is not available in published sources.

Table 4: Selected Torsion Angles for this compound This table is for illustrative purposes only, as experimental data is not publicly available.

| Angle | Value (°) |

|---|---|

| Dihedral angle (Amide plane / Dichlorophenyl ring) | Data not available |

| Dihedral angle (Amide plane / Phenyl ring of biphenyl) | Data not available |

Influence of Crystal Environment on Molecular Conformation

The conformation of benzanilides in the crystalline state is primarily dictated by the interplay of hydrogen bonding, van der Waals interactions, and steric effects arising from the substituents on the aromatic rings. In the case of this compound, the molecular structure consists of a 4-phenylbenzamide (B1268870) moiety linked to a 3,5-dichlorophenyl group through an amide bond.

Based on studies of similar compounds, the amide group (-CO-NH-) is expected to be planar and adopt a trans conformation, which is the most stable arrangement. The key conformational variables are the dihedral angles between this central amide plane and the two flanking aromatic rings (the 4-phenylbenzoyl ring and the 3,5-dichlorophenyl ring).

In the crystal structure of the related compound, N-(3,5-dichlorophenyl)benzamide, the amide group forms dihedral angles of 14.3° and 44.4° with the benzoyl and the aniline (B41778) rings, respectively. The two aromatic rings themselves are twisted with respect to each other, exhibiting a dihedral angle of 58.3°. This significant twist is a common feature in many benzanilides and is a result of minimizing steric hindrance between the rings.

For this compound, the presence of the additional phenyl group at the 4-position of the benzoyl ring introduces further steric and electronic considerations. The crystal packing will be influenced by intermolecular hydrogen bonds, typically forming between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. These N-H···O hydrogen bonds often lead to the formation of one-dimensional chains or more complex three-dimensional networks, which stabilize the crystal lattice.

Advanced Structural Characterization Methods (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which serves as a crucial check for purity and confirmation of the molecular formula. For a novel compound like this compound, elemental analysis would be a standard characterization method following its synthesis.

The analysis is typically performed using a combustion method, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of other elements, like chlorine, can be determined by other specific analytical methods.

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₉H₁₃Cl₂NO.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 19 | 228.19 | 66.75 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 3.84 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 20.72 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.10 |

| Oxygen | O | 16.00 | 1 | 16.00 | 4.68 |

| Total | 342.23 | 100.00 |

The results of an experimental elemental analysis are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values, which is a common standard set by many chemistry journals for the publication of new compound data. nih.gov

Mechanistic Biological Activity Studies of N 3,5 Dichlorophenyl 4 Phenylbenzamide and Its Research Implications

Enzyme Inhibition Profiles

The biological activity of a compound is frequently defined by its ability to modulate the function of enzymes. The following sections explore the known and potential inhibitory activities of N-(3,5-dichlorophenyl)-4-phenylbenzamide and structurally related molecules against a range of critical enzymes.

While direct studies on this compound's effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are not available in the provided search results, extensive research has been conducted on structurally related halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides). These enzymes are critical in cholinergic neurotransmission; AChE rapidly hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh), and BuChE acts as a co-regulator. nih.gov In neurodegenerative conditions like Alzheimer's disease, AChE levels may decrease while BuChE activity can increase, making both enzymes viable therapeutic targets. nih.gov

Research into various halogenated salicylanilides and their ester derivatives has demonstrated moderate to potent inhibition of both cholinesterases. nih.govnih.gov For instance, a series of thirty-six halogenated 2-hydroxy-N-phenylbenzamides showed moderate AChE inhibition with IC₅₀ values ranging from 33.1 to 85.8 µM, and generally weaker BuChE inhibition (IC₅₀ values of 53.5-228.4 µM). nih.gov Many of these derivatives showed inhibitory activity comparable or superior to the established drug rivastigmine. nih.gov

Further studies on analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide also revealed moderate inhibition of both enzymes, with IC₅₀ values from 18.2 to 196.6 µM for AChE and 9.2 to 196.2 µM for BuChE. nih.gov Notably, the substitution pattern on these related compounds could be adjusted to modulate selectivity for either AChE or BuChE. nih.gov For example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a potent AChE inhibitor, while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was most effective against BuChE. mdpi.com

Table 1: Inhibitory Activity of Selected Benzamide (B126) Derivatives against Cholinesterases This table presents data for compounds structurally related to this compound, as direct data for the target compound was not found.

| Compound/Derivative Class | Target Enzyme | IC₅₀ Range (µM) | Reference |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | nih.gov |

| BuChE | 53.5 - 228.4 | nih.gov | |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | AChE | 18.2 - 196.6 | nih.gov |

| BuChE | 9.2 - 196.2 | nih.gov |

The gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase) is a proton pump responsible for acid secretion in the stomach. mblbio.commblbio.com It is the primary target for drugs that treat acid-related disorders. mblbio.commblbio.com Extensive research has been performed on inhibitors of this enzyme, known as potassium-competitive acid blockers (P-CABs). nih.gov However, based on the available search results, no studies have been published investigating the modulation of the H+/K+-ATPase enzyme by this compound.

Mitochondrial complexes II and III are crucial components of the electron transport chain, making them important targets for various pharmaceuticals. nih.gov While direct research on this compound is not present in the search results, a study on a structurally related compound, N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide, identified it as a dual-target inhibitor of both complex II and complex III. nih.gov This benzenesulfonamide (B165840) derivative, which also features a 3,5-dichlorophenyl group, demonstrated significant potency against succinate-cytochrome c reductase (a mixture of complex II and III). nih.gov This finding suggests that the dichlorinated phenyl moiety may play a role in the inhibition of these mitochondrial complexes, though further research would be needed to confirm this for the benzamide class.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.govmedchemexpress.com Because rapidly proliferating cells are highly dependent on this pathway, DHODH is a target for cancer and autoimmune disease therapies. nih.gov A review of the available literature did not yield any studies concerning the modulation of dihydroorotate dehydrogenase by this compound.

Methionyl-tRNA Synthetase (MetRS): Methionyl-tRNA synthetase (MetRS) is an essential enzyme that attaches the amino acid methionine to its corresponding tRNA during protein synthesis. nih.gov Research into inhibitors of MetRS from Trypanosoma brucei (TbMetRS) has highlighted the importance of the 3,5-dichlorophenyl moiety. nih.gov In a series of potent inhibitors, the 3,5-dichlorophenyl group was found to occupy an enlarged methionine binding pocket within the enzyme. nih.gov The specific substitution pattern of this group was shown to be critical for potent activity, with the 3,5-dichlorophenyl moiety of one compound overlapping almost perfectly with the 2,4-dichlorophenyl moiety of another active compound within the binding site. nih.gov These findings strongly suggest that this compound, by virtue of its 3,5-dichlorophenyl group, may have the potential to interact with and possibly inhibit MetRS.

Cytochrome P450 51 (CYP51): CYP51, also known as sterol 14α-demethylase, is a critical enzyme in the biosynthesis of sterols. nih.gov While a study investigated the metabolism of the related compound N-(3,5-dichlorophenyl)succinimide by cytochrome P450 enzymes in rats, showing conversion by a P450-inducible form, it did not specifically identify CYP51 as the enzyme involved. nih.gov There is no direct information in the provided search results linking this compound to the modulation of CYP51.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. nih.gov They are well-established targets for the treatment of depression and neurodegenerative diseases. nih.gov A review of the available scientific literature provided no evidence of studies conducted to evaluate the inhibitory activity of this compound against either MAO-A or MAO-B.

Receptor Binding and Modulation Studies

The interaction of this compound with various receptors is a key area of research to understand its potential pharmacological effects. While direct studies on this specific compound are limited for several receptor types, research on structurally related molecules provides valuable insights into its potential biological activities.

Sigma receptors, which are broadly classified into sigma-1 and sigma-2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. nih.gov Psychoactive drugs such as haloperidol (B65202) and certain antidepressants show affinity for sigma receptors. nih.gov While direct binding studies of this compound with sigma receptors are not extensively documented in publicly available research, the structural motifs present in the molecule, such as the dichlorophenyl group, are found in other compounds that interact with these receptors. For instance, BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) is a known sigma receptor antagonist. nih.gov This suggests that the dichlorophenyl moiety could potentially play a role in binding to sigma receptors, though specific affinity and functional activity data for this compound are needed to confirm this hypothesis.

The GABAA receptor, a ligand-gated ion channel, is a primary target for drugs that modulate inhibitory neurotransmission, including benzodiazepines and barbiturates. nih.gov These drugs act as positive allosteric modulators, enhancing the effect of the endogenous ligand, GABA. nih.gov There is a lack of specific research investigating the direct binding or allosteric modulation of this compound on GABAA receptors. However, various heterocyclic compounds, including benzimidazoles, have been identified as modulators of the GABAA receptor. nih.gov Given the benzamide structure of this compound, its potential to interact with the GABAA receptor, possibly at a novel allosteric site, remains an area for future investigation.

Estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. nih.gov A study evaluating a wide range of chemicals for their ability to bind to the estrogen receptor found that structural features, particularly a ring structure, are important for ER binding. nih.gov While this compound was not specifically tested in this extensive screening, the study highlights the potential for various synthetic compounds to interact with the ER. nih.gov More recently, tris-benzamide derivatives have been developed as estrogen receptor coregulator binding modulators, demonstrating that the benzamide scaffold can be a basis for ER-targeting compounds. nih.gov These findings suggest that this compound could potentially interact with the estrogen receptor, but empirical binding assays are required to determine its affinity and functional effects.

The nuclear receptor heterodimer RXR-PPARγ plays a crucial role in regulating gene expression involved in metabolism and cell growth, and its modulation is a target for various diseases. nih.govnih.gov There is no direct evidence to suggest that this compound modulates RXR-alpha or PPARγ. The known ligands for these receptors are structurally diverse, and while some synthetic molecules can activate these pathways, specific studies on this benzamide derivative are absent from the current literature.

Antimicrobial Efficacy and Mechanisms

N-phenylbenzamides have demonstrated notable potential as antimicrobial agents. nih.gov Studies on related compounds provide a basis for understanding the potential antimicrobial and antifungal activities of this compound.

The antibacterial mechanism of N-phenylbenzamides is thought to involve interactions with the bacterial cell wall. nih.gov The nature of this interaction may differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall composition. For Gram-positive bacteria, which have a thick peptidoglycan layer, electrostatic interactions are believed to be dominant. nih.gov In contrast, the thinner, more permeable cell wall of Gram-negative bacteria may allow for hydrophobic and steric interactions within the cell. nih.gov Arylamide foldamers, which share structural similarities, have been shown to disrupt the outer membrane of bacteria like E. coli and increase the permeability of the inner membrane. nih.gov

In terms of antifungal activity, N-aryl-butanamides containing a dichlorophenyl group have shown efficacy against various fungi. For instance, butanamides with a chlorine atom at the meta position of the phenyl ring exhibited good to excellent activity against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. nih.gov The mechanism of antifungal action for some related compounds, such as N'-phenylhydrazides, has been linked to the generation of reactive oxygen species and damage to the fungal mycelium. nih.gov

Table of Research Findings on Related Compounds

| Receptor/Target | Related Compound Class/Example | Finding |

|---|---|---|

| Sigma Receptor | BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) | Acts as a sigma receptor antagonist. nih.gov |

| GABAA Receptor | Benzimidazoles | Identified as allosteric modulators of the GABAA receptor. nih.gov |

| Estrogen Receptor | Tris-benzamides | Developed as estrogen receptor coregulator binding modulators. nih.gov |

| Dopamine D3 Receptor | N-phenylpiperazine derivatives with a 2,3-dichlorophenyl group | Show potent D3 receptor antagonism. nih.gov |

| Antimicrobial (Bacteria) | N-Phenylbenzamides | Exhibit activity against Gram-positive and Gram-negative bacteria through cell wall interactions. nih.gov |

| Antimicrobial (Fungi) | N-aryl-butanamides with a dichlorophenyl group | Showed good to excellent activity against various plant pathogenic fungi. nih.gov |

Antibacterial Action against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Desulfovibrio piger)

The antibacterial potential of N-phenylbenzamide derivatives has been a subject of significant research. Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov For instance, certain N-phenylbenzamide derivatives have demonstrated notable activity against Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Derivative | Target Organism | Activity/Measurement | Source(s) |

|---|---|---|---|

| N-phenylbenzamide derivatives | Staphylococcus aureus (Gram-positive) | Inhibition of growth | nih.gov |

| N-phenylbenzamide derivatives | Escherichia coli (Gram-negative) | Inhibition of growth | nih.gov |

| Biphenyl-benzamide derivatives | Gram-positive bacteria | FtsZ protein inhibition | nih.gov |

This table presents a summary of findings for the general class of N-phenylbenzamide derivatives, as specific data for this compound was not detailed in the provided search results.

Antifungal and Anti-Biofilm Properties (e.g., Candida albicans, Candida auris, Fusarium avenaceum, Bipolaris sorokiniana)

The N-phenylbenzamide scaffold has also been explored for its antifungal properties. Studies on various derivatives have shown activity against pathogenic fungi, including Candida albicans. nih.gov The presence of halogen substituents on the phenyl ring, a key feature of this compound, has been noted in other chemical series to influence antifungal potency. Biphenyl (B1667301) compounds, in general, have been recognized as a class of phytoalexins with varying degrees of inhibitory activity against phytopathogenic microorganisms. nih.gov

The ability of Candida species to form biofilms presents a significant clinical challenge. While direct studies on the anti-biofilm properties of this compound are limited, research on related structures provides some insights. For example, some flavonoids have demonstrated the ability to inhibit biofilm formation in C. albicans. nih.gov Given that the core structure of this compound is significantly different, its anti-biofilm potential would need to be specifically evaluated. There is a lack of specific data in the provided search results regarding the activity of this compound against Candida auris, Fusarium avenaceum, and Bipolaris sorokiniana.

Table 2: Antifungal Activity of N-Phenylbenzamide and Biphenyl Derivatives

| Compound/Derivative | Target Organism | Activity/Measurement | Source(s) |

|---|---|---|---|

| N-phenylbenzamide derivatives | Candida albicans | Inhibition of growth | nih.gov |

| Biphenyl phytoalexins | Phytopathogenic fungi | Inhibitory activity | nih.gov |

This table summarizes findings for the broader classes of N-phenylbenzamide and biphenyl derivatives due to the absence of specific data for this compound in the search results.

Antimycobacterial Activity and Pertinent Pathways (e.g., Mycobacterium tuberculosis InhA Enzyme Inhibition)

The fight against tuberculosis has spurred research into novel antimycobacterial agents. One of the key targets in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA). While direct inhibition of InhA by this compound has not been explicitly reported in the available literature, the structural characteristics of benzamide derivatives make them candidates for such investigations. Research on other classes of compounds, such as tetrahydropyran (B127337) derivatives, has identified new direct inhibitors of InhA. mdpi.com Furthermore, studies on N-alkyl nitrobenzamides have shown promising antitubercular activities, suggesting that the benzamide scaffold can be a viable starting point for the development of antimycobacterial drugs. nih.gov The presence of dichloro-substituents in other series of compounds has been shown to influence antimycobacterial efficacy, highlighting the potential importance of this feature in the target molecule. researchgate.net

Anti-inflammatory Pathways and Cellular Responses

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. The potential of N-phenylbenzamide derivatives to exert anti-inflammatory effects has been investigated.

Anticancer Modalities and Cellular Mechanisms

The development of novel anticancer agents is a critical area of pharmaceutical research. The N-phenylbenzamide scaffold has been identified as a promising framework for the design of new cytotoxic agents.

Inhibition of Cancer Cell Proliferation

Several studies have highlighted the potential of N-phenylbenzamide derivatives to inhibit the proliferation of various cancer cell lines. nih.govtbzmed.ac.ir For instance, a series of new imidazole-based N-phenylbenzamide derivatives displayed moderate to good cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular processes, such as cell cycle progression and apoptosis. Research on phenylacetamide derivatives, a related class of compounds, has shown that they can induce apoptosis in cancer cells. While specific data on the anticancer modalities of this compound is not available in the provided search results, the collective evidence for related compounds suggests that this molecule could possess antiproliferative properties worthy of investigation.

Table 3: Cytotoxic Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Derivative | Cancer Cell Line | Measurement | Result | Source(s) |

|---|---|---|---|---|

| Imidazole-based N-phenylbenzamide (derivative 4f) | A549 (Lung) | IC₅₀ | 7.5 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (derivative 4f) | HeLa (Cervical) | IC₅₀ | 9.3 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (derivative 4f) | MCF-7 (Breast) | IC₅₀ | 8.9 µM | nih.gov |

This table presents data for a specific series of N-phenylbenzamide derivatives to illustrate the anticancer potential of this class of compounds.

Induction of Apoptosis Pathways

Research into N-substituted benzamides, such as the structural analog 3-chloroprocainamide (3CPA), has demonstrated the capacity of this class of compounds to induce apoptosis in cancer cells. The induced cell death is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol. This release is a critical step, as cytosolic cytochrome c binds to the Apaf-1 protein, leading to the formation of the apoptosome. The assembly of the apoptosome subsequently activates caspase-9, an initiator caspase. The activation of caspase-9 triggers a cascade of effector caspases, including caspase-3 and -7, which are ultimately responsible for the execution of apoptosis.

Studies have confirmed that the induction of apoptosis by compounds like 3CPA can be significantly inhibited by a pan-caspase inhibitor, ZVAD-fmk, and more specifically by a caspase-9 inhibitor, LEHD-fmk, providing strong evidence for the central role of the caspase-9-mediated pathway. In contrast, a caspase-8 inhibitor, IETD-fmk, showed a less pronounced inhibitory effect, suggesting that the extrinsic apoptotic pathway plays a lesser role. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit the apoptosis induced by these N-substituted benzamides.

Table 1: Key Findings in Apoptosis Induction by Related N-Substituted Benzamides

| Compound | Cell Line(s) | Key Apoptotic Events Observed | Supporting Evidence |

| 3-Chloroprocainamide (3CPA) | Murine 70Z/3 pre-B cells, Human HL-60 promyelocytic leukemia cells | Release of cytochrome c into the cytosol, Activation of caspase-9. | Inhibition of apoptosis by pan-caspase and caspase-9 specific inhibitors. |

Cell Cycle Progression Modulation

In addition to inducing apoptosis, N-substituted benzamides like 3CPA have been observed to modulate cell cycle progression. A distinct G2/M phase cell cycle block is induced in cells treated with these compounds. This arrest in the G2/M phase appears to be a preceding event to the onset of apoptosis.

Interestingly, this cell cycle arrest occurs independently of the apoptotic process itself. This has been demonstrated in studies where the use of caspase inhibitors prevented apoptosis but did not prevent the cells from accumulating in the G2/M phase. Similarly, cell lines overexpressing the anti-apoptotic protein Bcl-2, which are resistant to apoptosis, still undergo a G2/M arrest when treated with 3CPA.

Furthermore, the induction of this G2/M block by 3CPA has been shown to be independent of the tumor suppressor protein p53. While p53 can be induced in some cell lines by 3CPA, the cell cycle arrest and subsequent apoptosis are also observed in p53-deficient cell lines, such as HL-60. This indicates that the mechanism of cell cycle modulation by this class of compounds does not rely on a functional p53 pathway.

Table 2: Cell Cycle Modulation by a Related N-Substituted Benzamide

| Compound | Cell Line(s) | Effect on Cell Cycle | Relationship with Apoptosis and p53 |

| 3-Chloroprocainamide (3CPA) | Murine 70Z/3 pre-B cells, Human HL-60 promyelocytic leukemia cells | Induction of a G2/M phase block. | Occurs prior to apoptosis and is independent of both caspase activation and p53 status. |

Other Investigated Biological Activities (e.g., Photosynthetic Electron Transport Inhibition)

Beyond the effects on mammalian cells, certain N-substituted phenylamides have been investigated for their bioactivity in other systems, such as their ability to inhibit photosynthetic electron transport (PET). A study on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides revealed that these compounds can act as inhibitors of PET in spinach chloroplasts.

The inhibitory activity was found to be dependent on the substitution pattern on the anilide ring and the lipophilicity of the compound. Specifically, compounds with 3,5-disubstitution on the phenyl ring, such as N-(3,5-difluorophenyl) and N-(3,5-dimethylphenyl) derivatives, showed high PET-inhibiting activity. These compounds were found to inhibit PET within photosystem II. The electron-withdrawing nature of the substituents on the anilide ring was also noted to contribute to the PET inhibitory activity. Given that this compound shares the 3,5-dichlorophenyl moiety, it is plausible that it could exhibit similar inhibitory effects on photosynthetic electron transport.

Table 3: Photosynthetic Electron Transport Inhibition by Related N-(Disubstituted-phenyl)amides

| Compound Class | System | Observed Activity | Key Structural Features for Activity |

| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Spinach (Spinacia oleracea L.) chloroplasts | Inhibition of photosynthetic electron transport (PET) in photosystem II. | C(3,5)′ disubstitution on the anilide ring; lipophilicity and electron-withdrawing properties of substituents. |

Computational Chemistry and Molecular Modeling of N 3,5 Dichlorophenyl 4 Phenylbenzamide

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds and helps in identifying the key molecular features that govern their efficacy.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for the antitubercular activity of N-phenylbenzamide derivatives and other related compounds has been a significant area of research. These models are typically built using a training set of molecules with known biological activities against a specific target, such as the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.

The general approach involves calculating a variety of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. For a series of arylamides targeting InhA, a classical QSAR model developed using MLR demonstrated a high correlation factor (R²) of 0.9012 and a predictive quality (Q²) of 0.8612.

Table 1: Statistical Parameters of a Representative QSAR Model for InhA Inhibitors

| Parameter | Value | Reference |

| R² | 0.9012 | |

| Q² | 0.8612 | |

| F-statistic | Not Specified | |

| Standard Error | Not Specified |

This table presents statistical data from a QSAR model developed for a series of arylamide inhibitors of InhA, demonstrating the predictive quality of such models.

Identification of Key Molecular Descriptors for Bioactivity

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For antitubercular agents, several key descriptors have been identified as important for their activity.

In the context of InhA inhibitors, studies have highlighted the importance of descriptors such as:

Hydrogen Bond Acceptors (HA): The number of hydrogen bond acceptors in a molecule can influence its interaction with the target protein.

Rotatable Bonds (RB): The number of rotatable bonds affects the conformational flexibility of the molecule, which can be crucial for fitting into the binding site.

Van der Waals Volume (VWALLS V): This descriptor relates to the size and shape of the molecule and is important for steric interactions within the binding pocket.

Dipole Energy and Heat of Formation: These thermodynamic descriptors have been shown to correlate with the antitubercular activity of natural product derivatives.

Topological Descriptors: Parameters like topological length and volume can also play a role in the bioactivity of these compounds.

For N-(3,5-dichlorophenyl)-4-phenylbenzamide, the presence of the dichlorophenyl and phenyl rings, as well as the amide linkage, contributes to its specific electronic and steric properties. The chlorine atoms, being electron-withdrawing, and the aromatic rings, contributing to hydrophobicity and potential for π-π stacking, are likely key contributors to its bioactivity. While a definitive list of the most critical descriptors for this specific molecule is not detailed in the provided sources, the general findings for related InhA inhibitors suggest that a combination of steric, hydrophobic, and electronic factors governs its interaction with the target.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanism of a ligand with its protein target.

Prediction of Ligand-Target Binding Modes and Poses

Molecular docking simulations have been instrumental in predicting how N-phenylbenzamide derivatives, including this compound, bind to the active site of the enoyl-ACP reductase (InhA). InhA is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a well-established target for antitubercular drugs.

The binding of inhibitors to InhA often occurs within a hydrophobic pocket. Docking studies of various InhA inhibitors reveal that they typically adopt an "extended" conformation within the binding site. For this compound, it is predicted that the molecule orients itself to maximize favorable interactions with the surrounding amino acid residues. The dichlorophenyl group and the phenyl group are likely to engage in hydrophobic interactions, while the amide linkage can participate in hydrogen bonding.

The crystal structure of N-(3,5-dichlorophenyl)benzamide shows that the amide group can form N—H⋯O hydrogen bonds. This suggests that in a biological context, the amide group of this compound could form similar hydrogen bonds with residues in the InhA active site.

Elucidation of Active Site Interactions and Binding Affinities

Docking studies not only predict the binding pose but also elucidate the specific interactions between the ligand and the active site residues, which are crucial for binding affinity. For inhibitors of InhA, key interactions often involve:

Hydrogen Bonds: The amide group of this compound is a potential hydrogen bond donor (N-H) and acceptor (C=O). These can form hydrogen bonds with backbone or side-chain atoms of residues such as TYR158, ILE191, and GLY192.

Hydrophobic Interactions: The aromatic rings (dichlorophenyl and phenyl) are expected to form van der Waals and hydrophobic interactions with nonpolar residues in the active site, such as PHE149, MET161, and ILE215. The dichlorophenyl moiety, in particular, can fit into a hydrophobic sub-pocket.

π-π Stacking: The aromatic rings can also engage in π-π stacking interactions with aromatic residues like PHE149 and TYR158.

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is calculated based on these interactions. While a specific binding affinity for this compound with InhA is not explicitly provided in the search results, studies on similar inhibitors report docking scores in the range of -7 to -12 kcal/mol, indicating strong binding. For example, a lead molecule, ZINC11536150, which is also an InhA inhibitor, exhibited a GlideXP docking score of -11.634 kcal/mol.

Table 2: Predicted Interacting Residues in the InhA Active Site for Benzamide-type Inhibitors

| Interaction Type | Potential Interacting Residues | Reference |

| Hydrogen Bonding | TYR158, ILE191, GLY192 | |

| Hydrophobic Interactions | PHE149, MET161, ILE215 | |

| π-π Stacking | PHE149, TYR158 |

This table summarizes the key amino acid residues within the InhA active site that are likely to interact with this compound based on studies of analogous inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the dynamics of the interactions over time. This method complements the static picture provided by molecular docking.

MD simulations of InhA in complex with various inhibitors have been performed to understand the conformational changes and the stability of the binding. These simulations, typically run for nanoseconds, track the movements of all atoms in the system, providing insights into the flexibility of the protein and the ligand.

A key aspect of InhA inhibition is the ordering of a flexible substrate-binding loop (SBL). The stability of the inhibitor-InhA complex is often linked to the ability of the inhibitor to induce and maintain a closed conformation of this loop. MD simulations can reveal whether this compound can stabilize this closed conformation, which is a determinant of a long residence time and, consequently, better drug efficacy.

While specific MD simulation data for this compound is not available in the provided search results, studies on other InhA inhibitors have shown that stable complexes are characterized by minimal root-mean-square deviation (RMSD) of the ligand and the protein backbone over the simulation time. For example, the complex of InhA with the inhibitor ZINC11536150 remained stable throughout a 100 ns simulation. It is anticipated that an MD simulation of the this compound-InhA complex would similarly show stable interactions, with the key hydrogen bonds and hydrophobic contacts identified in docking studies being maintained throughout the simulation.

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's behavior.

The electronic structure of this compound has been investigated using DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set. These studies reveal the distribution of electrons and identify the regions most susceptible to electrophilic and nucleophilic attack.

Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is primarily localized on the 4-phenylbenzamide (B1268870) moiety, whereas the LUMO is distributed across the N-(3,5-dichlorophenyl) portion.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Theoretical calculations have determined the HOMO-LUMO energy gap for this compound, providing insight into its kinetic stability.

Further analysis through Molecular Electrostatic Potential (MESP) maps illustrates the charge distribution from a color-coded perspective. These maps highlight electrophilic and nucleophilic regions. The negative potential (red color) is typically concentrated around the electronegative oxygen and chlorine atoms, indicating sites prone to electrophilic attack. In contrast, positive potential (blue color) is often found around the hydrogen atoms of the amide group.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. While detailed studies providing a full suite of these descriptors for this compound are limited, the fundamental parameters can be calculated.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | Specific values are dependent on the level of theory used in the calculation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Specific values are dependent on the level of theory used in the calculation. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A larger gap implies higher stability. |

| Chemical Potential (μ) | The negative of electronegativity; describes the escaping tendency of electrons from an equilibrium system. | (EHOMO + ELUMO) / 2 |

| Global Hardness (η) | Measures the resistance to change in the electron distribution or charge transfer. | (ELUMO - EHOMO) / 2 |

| Global Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | μ2 / (2η) |

Note: Specific numerical values from literature are not provided to avoid misrepresentation, as they are highly dependent on the computational method and basis set employed.

Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound in its optimized geometric state, researchers can correlate theoretical modes with experimentally observed spectral bands. These calculations are typically performed using DFT methods.

The calculated vibrational spectrum can be used to assign specific functional group vibrations with high confidence. For instance, the characteristic C=O stretching vibration of the amide group, the N-H stretching and bending modes, and the various C-H and C-C stretching and bending modes within the phenyl rings can be precisely identified. The theoretical data often shows good agreement with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other computational approximations.

Table 2: Selected Vibrational Mode Correlations for this compound

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Theoretical Assignment |

|---|---|---|

| N-H Stretch | ~3300-3400 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | ~3000-3100 | Symmetric and asymmetric stretching of C-H bonds in the phenyl rings. |

| C=O Stretch | ~1650-1680 | Stretching of the carbonyl group in the amide linkage. |

| N-H Bend | ~1520-1550 | In-plane bending of the amide N-H bond. |

While FT-IR and FT-Raman studies and their theoretical correlations are established, specific research on the Surface-Enhanced Raman Spectroscopy (SERS) of this compound is not widely reported in the literature. SERS analysis would involve adsorbing the molecule onto a metallic nanostructured surface (e.g., silver or gold) to achieve significant enhancement of the Raman signal, which could provide further insights into the molecule's orientation and interaction with the surface.

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and photonics. The key parameters determining NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Calculations of these properties for this compound can be performed using DFT. The magnitude of the first-order hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. The intramolecular charge transfer, often visualized through HOMO-LUMO transitions, plays a significant role in determining the NLO response. For this compound, the charge transfer characteristics from the phenylbenzamide donor part to the dichlorophenyl acceptor part could result in notable NLO properties. However, specific, detailed computational studies focusing solely on the NLO characteristics of this compound are not extensively available in published research.

In Silico Screening and Virtual Library Design for Analog Generation

While specific in silico screening campaigns centered on this compound as a lead compound are not detailed in the reviewed literature, the molecule serves as an excellent scaffold for such computational drug discovery efforts. In silico screening involves using computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a specific biological target.

The general workflow for using this compound as a starting point for analog generation would be as follows:

Scaffold Identification : The core structure of this compound is identified as the central scaffold.

Virtual Library Generation : A virtual library of analogs is created by systematically modifying the scaffold. This can involve adding, removing, or substituting various functional groups at different positions on the phenyl rings. For example, the chlorine atoms could be replaced with other halogens (F, Br) or with methoxy (B1213986) or nitro groups. The substitution pattern on the 4-phenyl ring could also be varied.

Property Prediction : For each analog in the virtual library, key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are calculated to filter out compounds with undesirable characteristics (e.g., poor solubility, high predicted toxicity).

Molecular Docking : The generated library of analogs is then "docked" into the active site of a specific protein target. This process predicts the binding conformation and estimates the binding affinity of each analog.

Quantitative Structure-Activity Relationship (QSAR) : For related series of compounds where experimental activity data is available, QSAR models can be developed. unair.ac.idnih.govnih.gov These models create a mathematical relationship between the structural features of the molecules and their biological activity. unair.ac.idnih.govnih.gov For instance, QSAR studies on other benzamide (B126) derivatives have successfully identified key molecular descriptors that influence their activity, which could guide the design of new this compound analogs. unair.ac.idnih.gov

This in silico approach allows for the rapid and cost-effective exploration of a vast chemical space, prioritizing a smaller number of promising analogs for chemical synthesis and experimental testing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoylchloride |

| 2-amino-1-methylbenzimidazole |

Structure Activity Relationship Sar Studies and Rational Design of N 3,5 Dichlorophenyl 4 Phenylbenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(3,5-dichlorophenyl)-4-phenylbenzamide derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings and the conformation of the amide linkage.

The presence and positioning of halogen atoms on the aromatic rings are critical determinants of the biological activity of N-phenylbenzamide derivatives. The 3,5-dichloro substitution pattern on the phenyl ring attached to the amide nitrogen is a key feature of the parent compound.

Studies on related benzamide (B126) and benzenesulfonamide (B165840) structures reveal that electron-withdrawing groups, such as halogens (F, Cl, Br), on the aromatic rings often lead to stronger biological activity. nih.gov For instance, in a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, substitutions with electron-withdrawing groups on the A ring resulted in more potent compounds. nih.gov Conversely, the introduction of electron-donating groups like methyl was found to diminish activity. nih.gov

The specific halogen and its position can have a significant impact. For example, in a series of N-phenylbenzamide derivatives synthesized as potential antiviral agents, a 4-bromo substitution on the aniline (B41778) ring (Ring B) of 3-amino-4-methoxybenzamide (B96667) resulted in a compound with notable activity against Enterovirus 71. nih.govnih.gov This highlights that while halogenation is often beneficial, the optimal halogen and its placement are crucial for maximizing potency.

A systematic analysis of tri-halogenated benzamides has shown that chloro-derivatives are the most extensively studied. researchgate.net The crystal structure of derivatives like 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide have been determined, providing valuable insights into their solid-state conformations. researchgate.net These studies help in understanding how different halogenation patterns influence intermolecular interactions, which can be a factor in their biological activity. researchgate.net

The following table summarizes the impact of halogenation on the activity of related benzamide derivatives:

| Compound Series | Substitution Pattern | Effect on Activity |

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamides | Electron-withdrawing groups (F, Br, Cl) on A ring | Increased potency nih.gov |

| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamides | Electron-donating groups (methyl) on A ring | Diminished activity nih.gov |

| 3-amino-4-methoxy-N-phenylbenzamides | 4-bromo on aniline ring | Active against Enterovirus 71 nih.govnih.gov |

The position of substituents relative to the amide linkage significantly affects the molecule's properties and biological activity. The influence of ortho, meta, and para substituents is a classic consideration in SAR studies.

In the context of N-arylpiperazine derivatives containing a phenylcarbamoyloxy moiety, it was observed that the position of alkoxy side chains (ortho, meta, or para) on the phenyl ring had a notable effect on their antimycobacterial activity. mdpi.com Specifically, 3-alkoxy (meta) derivatives were generally more active against M. kansasii than their 2-alkoxy (ortho) or 4-alkoxy (para) counterparts. mdpi.com This suggests that the spatial arrangement of substituents, which is dictated by their position, plays a key role in the interaction with the biological target.

The presence of substituents at the ortho position can introduce steric hindrance, which may alter the conformation of the molecule and its ability to bind to a target. For example, in the study of N-benzyl-2,4,6-trihalogenoanilines, the presence of multiple ortho substituents influenced the metabolic pathways. nih.gov

In the solid-state structure of N-(3,5-dichlorophenyl)benzamide, the conformation of the H-N-C=O unit is trans. nih.gov The amide group is not coplanar with either of the aromatic rings, exhibiting dihedral angles of 14.3 (8)° with the benzoyl ring and 44.4 (4)° with the aniline ring. nih.gov The two aromatic rings themselves are twisted with respect to each other, forming a dihedral angle of 58.3 (1)°. nih.gov This non-planar conformation is a common feature in many benzanilide (B160483) structures.

The degree of twist between the rings can be influenced by the substitution pattern. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, while the central amide group is twisted out of the plane of both rings. researchgate.net This conformational flexibility or rigidity, dictated by substituent effects, can be a key determinant of biological activity.

Molecular modeling and conformational analysis are therefore essential tools in understanding how these molecules interact with their targets. By identifying low-energy conformers and comparing them with the conformation of the molecule when bound to its target, researchers can gain insights into the specific spatial arrangement required for activity. rsc.org

Scaffold Hopping and Bioisosteric Replacements Strategies

To explore new chemical space and improve the properties of lead compounds, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies. nih.govwikipedia.org

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. nih.govcncb.ac.cn This approach can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. acs.org For the this compound scaffold, this could involve replacing the benzamide core with other heterocyclic systems that can maintain the key pharmacophoric features. For example, pyridine-annulated purines have been developed based on scaffold-hopping from known anticancer agents. rsc.org

Bioisosteric replacement is the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of producing broadly similar biological properties. wikipedia.orgcambridgemedchemconsulting.comdrughunter.com This strategy is often used to address issues such as metabolic instability, toxicity, or poor solubility. nih.gov

Common bioisosteric replacements for a phenyl ring include other aromatic heterocycles (like pyridine (B92270) or thiophene) or even non-aromatic, caged structures like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP). nih.govdundee.ac.uk For the amide linkage, replacements can include reversed amides, sulfonamides, or various five-membered heterocyclic rings like triazoles, imidazoles, or oxadiazoles, which can mimic the hydrogen bonding properties of the amide while potentially offering improved metabolic stability. drughunter.com For instance, the replacement of an ester with an amide in procainamide (B1213733) led to a longer duration of action. wikipedia.org

The following table provides examples of bioisosteric replacements relevant to the this compound scaffold:

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

| Phenyl ring | Pyridine, Thiophene, Cubane, Bicyclo[1.1.1]pentane | Improved solubility, metabolic stability, novel intellectual property nih.govdundee.ac.uk |

| Amide linkage | Reversed amide, Sulfonamide, Triazole, Imidazole, Oxadiazole | Enhanced metabolic stability, modulated hydrogen bonding, improved pharmacokinetic profile drughunter.com |

| Carboxylic Acid (related moiety) | Tetrazole, Acyl sulfonamide | Increased potency, improved oral bioavailability drughunter.com |

Rational Design Principles for Enhancing Potency, Selectivity, and Desired Biological Profiles

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the target and ligand-target interactions. nih.gov For this compound derivatives, this involves a multi-faceted approach.

A key principle is the optimization of interactions with the target protein. This can be achieved by introducing substituents that can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions within the binding pocket. For example, the design of novel histone deacetylase (HDAC) inhibitors based on a benzamide scaffold focused on modifying the length of the molecule and varying substitutions on the terminal benzene (B151609) rings to improve potency. nih.gov

Enhancing selectivity is another crucial aspect. Many benzamide-based compounds target enzymes like HDACs. By exploiting structural differences between different isoforms of the target enzyme, it is possible to design derivatives that selectively inhibit one isoform over others. This can lead to a better therapeutic window and reduced off-target side effects. For instance, benzamide-based HDAC inhibitors like entinostat (B1683978) are selective for class I HDACs. nih.gov

Improving the drug-like properties of the molecule is also a primary goal. This includes optimizing physicochemical properties such as solubility, permeability, and metabolic stability. Bioisosteric replacements are often employed for this purpose. For example, replacing a metabolically liable group with a more stable one can increase the half-life of the compound.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in rational drug design. These methods can predict how modifications to the chemical structure will affect binding affinity and biological activity, thus guiding the synthesis of more potent and selective compounds.

Development of Multi-Targeted Ligands Based on the Benzamide Scaffold

The "one drug-one target" paradigm has shown limitations in treating complex, multifactorial diseases. nih.gov This has led to the emergence of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets involved in the disease pathology. nih.gov The benzamide scaffold is a versatile platform for the development of such MTDLs.

For instance, in the context of Alzheimer's disease, researchers have designed and synthesized hybrid molecules that combine a benzimidazole (B57391) scaffold with other pharmacophores to create compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the disease process. mdpi.com Similarly, hybrids of well-known scaffolds like curcumin (B1669340) and tacrine (B349632) have been developed as MTDLs for Alzheimer's. nih.gov

The development of multi-targeted ligands often involves the hybridization of two or more known pharmacophores into a single molecule. nih.gov The benzamide core can serve as a central linker or as one of the key pharmacophoric elements. By carefully selecting the targets and the pharmacophores that interact with them, it is possible to create synergistic effects and achieve a better therapeutic outcome than with single-target agents.

For example, a benzamide derivative could be designed to inhibit a key enzyme while also modulating the activity of a receptor involved in a related signaling pathway. This approach is being explored for various diseases, including cancer and neurodegenerative disorders. The synthesis of 3,5-dichlorobenzamide (B1294675) derivatives has been a subject of interest, with reactions of 3,5-dichlorobenzoyl chloride with various arylamines yielding a range of compounds for biological evaluation. researchgate.net This synthetic accessibility facilitates the creation of diverse libraries of compounds for screening as potential MTDLs.

Analytical Methodologies for N 3,5 Dichlorophenyl 4 Phenylbenzamide Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of N-(3,5-dichlorophenyl)-4-phenylbenzamide and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of benzamide (B126) derivatives. For a compound like this compound, a reverse-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase could be optimized in a gradient or isocratic elution mode to achieve the best separation of the target compound from any starting materials, byproducts, or degradation products. Detection would most commonly be performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV scan of the pure compound.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be used to separate the compound on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value would be a characteristic property of the compound in a given solvent system.

A hypothetical HPLC method for purity assessment is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Spectroscopic Techniques for Quantification and In Situ Monitoring of Reactions

Spectroscopic techniques are invaluable for the quantification of this compound and for real-time monitoring of its formation or consumption in chemical reactions.

UV-Visible Spectroscopy can be used for the quantification of this compound in solution. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of the compound in unknown samples can be determined according to the Beer-Lambert law.

Infrared (IR) Spectroscopy is useful for confirming the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and bands corresponding to the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure and is a powerful tool for confirming the identity and purity of the compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would correspond to the different protons in the molecule. The ¹³C NMR spectrum would show signals for each unique carbon atom.

For in situ monitoring of a reaction to synthesize this compound, techniques like ReactIR (a form of in-situ FT-IR spectroscopy) could be employed. This would allow for the tracking of the disappearance of reactant peaks and the appearance of the product peak over time, providing kinetic information about the reaction.

A summary of expected spectroscopic data is presented below.

| Technique | Expected Data |

| UV-Vis | λmax in a specified solvent (e.g., ethanol) |

| IR (ATR) | Characteristic peaks for N-H, C=O, C-Cl, and aromatic C-H bonds |

| ¹H NMR | Resonances for aromatic and amide protons with specific chemical shifts and coupling constants |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule |

Methodologies for Stability Studies in Research Media

Assessing the stability of this compound in various research media is crucial for ensuring the reliability of experimental results.

Stability studies would typically involve incubating the compound in different media (e.g., aqueous buffers at various pH values, cell culture media) at controlled temperatures for specific periods. At various time points, aliquots of the sample would be taken and analyzed, usually by a stability-indicating HPLC method, to quantify the remaining amount of the parent compound. The appearance of any degradation products would also be monitored.

The conditions for a typical stability study are outlined in the table below.

| Parameter | Conditions |

| Media | Phosphate buffered saline (pH 7.4), 0.1 M HCl, 0.1 M NaOH, Simulated Gastric Fluid, Simulated Intestinal Fluid |

| Temperature | 4 °C, 25 °C, 37 °C |

| Time Points | 0, 1, 2, 4, 8, 12, 24 hours |

| Analytical Method | Stability-indicating HPLC-UV |

By analyzing the data from these studies, the degradation kinetics (e.g., half-life) of this compound under different conditions can be determined, which is essential for the design and interpretation of biological assays and other research applications.

Future Research Directions and Open Questions for N 3,5 Dichlorophenyl 4 Phenylbenzamide

Unexplored Biological Targets and Mechanistic Pathways

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. science.gov However, the specific biological targets and mechanisms of action for N-(3,5-dichlorophenyl)-4-phenylbenzamide have not been reported. Future research should, therefore, focus on a broad-based screening approach to identify potential biological activities, followed by in-depth mechanistic studies.

A primary area of investigation could be its potential as an anticancer agent. Various benzamide derivatives have been identified as inhibitors of critical cancer-related pathways. For instance, some benzamides act as smoothened (SMO) antagonists, disrupting the Hedgehog signaling pathway, which is implicated in several cancers. nih.gov Others have been found to be potent histone deacetylase (HDAC) inhibitors, a class of enzymes that are key targets in cancer therapy. researchgate.netresearchgate.net It would be of significant interest to screen this compound for activity against SMO and various HDAC isoforms.

Furthermore, the structural motifs within this compound suggest other potential avenues for investigation. The N-phenylbenzamide core is found in molecules targeting kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis. nih.gov Screening against these parasites could reveal novel antiprotozoal activity. Additionally, benzamide derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. nih.gov

A summary of potential, unexplored biological targets for this compound is presented in the table below.

| Potential Target Class | Specific Examples | Therapeutic Area | Supporting Rationale from Related Compounds |

| Oncology Targets | Smoothened (SMO) Receptor, Histone Deacetylases (HDACs) | Cancer | Benzamide derivatives have shown potent activity as SMO antagonists and HDAC inhibitors. nih.govresearchgate.net |

| Infectious Disease Targets | Kinetoplast DNA (kDNA) | Leishmaniasis, Trypanosomiasis | The N-phenylbenzamide scaffold is a known DNA minor groove binder in kinetoplastid parasites. nih.gov |

| Neurodegenerative Disease Targets | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | Certain benzamide structures have demonstrated inhibitory activity against AChE and BACE1. nih.gov |

| Metabolic Disease Targets | Aldose Reductase | Diabetes Complications | N-phenylbenzenesulfonamide derivatives, structurally related to benzamides, are known aldose reductase inhibitors. nih.gov |

Once a biological activity is identified, subsequent research should delve into the specific molecular mechanism of action. This would involve techniques such as cellular thermal shift assays (CETSA) to confirm target engagement, and various biochemical and cell-based assays to elucidate the downstream effects of target modulation.

Novel Synthetic Routes and Scalable Production Methodologies

The classical synthesis of benzamides typically involves the coupling of a carboxylic acid (or its activated derivative, such as an acyl chloride) with an amine. While effective at a laboratory scale, these methods can have drawbacks when considering large-scale production, such as the use of hazardous reagents and the generation of significant waste. Future research should aim to develop novel, greener, and more efficient synthetic routes to this compound.

One promising area is the exploration of catalytic methods that avoid the need for stoichiometric activating agents. For example, direct amidation reactions catalyzed by transition metals or boronic acids could offer a more atom-economical approach. Additionally, the use of greener solvents and reaction conditions, such as microwave-assisted synthesis, could reduce the environmental impact and reaction times. researchgate.net

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Classical Acyl Chloride Method | Reaction of 4-phenylbenzoyl chloride with 3,5-dichloroaniline (B42879). | Well-established, generally high-yielding at lab scale. | Optimization for scalability, minimizing hazardous reagents. |

| Catalytic Direct Amidation | Direct coupling of 4-phenylbenzoic acid and 3,5-dichloroaniline using a catalyst. | High atom economy, reduced waste. | Discovery of efficient and recyclable catalysts. |

| Flow Chemistry Synthesis | Continuous reaction in a microreactor system. | Improved safety, precise control over reaction parameters, easy scalability. nih.gov | Development of a continuous flow process for this compound. |

| Mechanochemical Synthesis | Solid-state reaction induced by mechanical force (ball milling). | Solvent-free, potentially lower energy consumption. | Investigation of reaction kinetics and yield under mechanochemical conditions. |

Scalability is a crucial consideration for any compound with therapeutic potential. Therefore, research into scalable production methodologies is paramount. This includes the development of robust purification protocols, such as crystallization or preparative chromatography, that can be implemented at an industrial scale. The ultimate goal would be to establish a manufacturing process that is not only high-yielding and cost-effective but also environmentally sustainable. nih.gov

Advanced Computational Approaches for Predictive Modeling and Discovery

Computational modeling has become an indispensable tool in modern chemical research and drug discovery. numberanalytics.comfrontiersin.org For this compound, where experimental data is sparse, in silico methods can provide valuable insights and guide future experimental work.

Molecular docking studies can be employed to predict the binding affinity of this compound to a wide range of biological targets. nih.govfrontiersin.org By docking the compound into the crystal structures of proteins from the potential target classes identified in section 8.1, researchers can prioritize which experimental screens are most likely to yield positive results.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for the broader class of benzamides. frontiersin.org By compiling data on the biological activities of known benzamide derivatives, it may be possible to build predictive models that can estimate the activity of this compound. These models can also guide the design of new analogs with potentially improved potency and selectivity.

Advanced computational techniques, such as molecular dynamics (MD) simulations, can provide a deeper understanding of the conformational dynamics of this compound and its interactions with potential binding partners. frontiersin.org Furthermore, the application of artificial intelligence and machine learning algorithms could accelerate the discovery process by screening vast virtual libraries of related compounds and predicting their properties. numberanalytics.comresearchgate.net

The integration of these computational approaches can significantly de-risk and streamline the experimental investigation of this compound, making the research process more efficient and cost-effective.

Interdisciplinary Collaborations in Complex Benzamide Research

The multifaceted nature of modern chemical and biological research necessitates a collaborative approach. The successful elucidation of the potential of this compound will require expertise from a variety of scientific disciplines.

Key collaborations would include:

Synthetic Organic Chemists and Chemical Engineers: To develop and optimize novel and scalable synthetic routes.

Computational Chemists and Biologists: To perform predictive modeling and guide experimental design. wabe.org

Biochemists and Pharmacologists: To conduct biological screening and elucidate mechanisms of action.

Structural Biologists: To determine the crystal structures of the compound in complex with its biological targets, providing a detailed understanding of the binding interactions.